2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid” is a chemical compound with the molecular formula C6H8ClN3O2 and a molecular weight of 189.60 . It is used for research purposes .

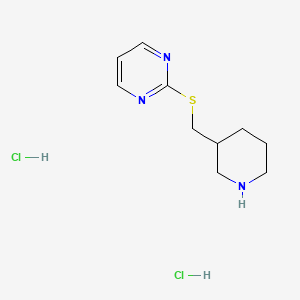

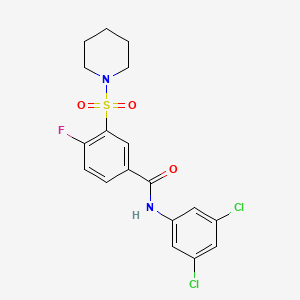

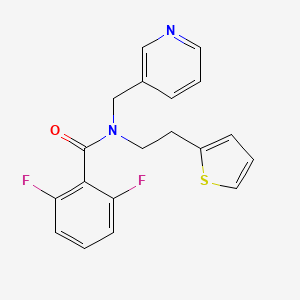

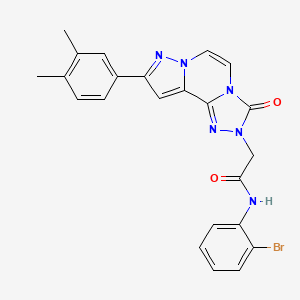

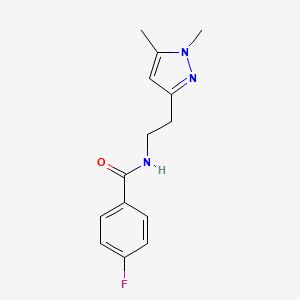

Molecular Structure Analysis

The molecular structure of “2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid” includes a 1,2,4-triazole ring, a carboxylic acid group, and a chlorine atom . The exact structure can be confirmed using techniques such as NMR and MS analysis .Applications De Recherche Scientifique

Anticancer Activity

1,2,4-Triazole derivatives have been extensively studied for their potential as anticancer agents. The introduction of the 1,2,4-triazole moiety into compounds has shown promising results in enhancing cytotoxic activities against various cancer cell lines. For instance, derivatives with the 1,2,4-triazole ring have demonstrated significant cytotoxicity against the Hela cell line with IC50 values lower than 12 μM . This suggests that “2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid” could be a valuable scaffold for developing new anticancer drugs.

Antimicrobial Agents

The 1,2,4-triazole ring is known to contribute to antimicrobial properties. Compounds featuring this ring have been used to create effective antimicrobial agents. Structural Activity Relationship (SAR) studies indicate that variations in the substituents attached to the triazole ring can modulate the antimicrobial activity . This implies that “2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid” may serve as a base structure for synthesizing new antimicrobial drugs.

Pharmaceutical Scaffold Development

The triazole ring is a common pharmacophore in drug design due to its ability to form hydrogen bonds and dipole interactions with biological receptors. It is a versatile scaffold that can be modified to enhance pharmacokinetic and pharmacological properties . Therefore, “2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid” holds potential as a scaffold for the development of a wide range of pharmaceuticals.

Enzyme Inhibition

Triazole derivatives have been investigated for their role in enzyme inhibition, which is crucial in the treatment of various diseases. Molecular docking studies of triazole compounds in the binding pocket of enzymes like aromatase suggest that they can effectively inhibit enzyme activity . This points to the potential application of “2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid” in designing enzyme inhibitors.

Agricultural Chemistry

In agrochemistry, triazole derivatives are used to create compounds that protect plants from fungi and pests. The triazole ring’s ability to interact with biological systems makes it suitable for developing fungicides and pesticides . “2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid” could be explored for its use in creating new agricultural chemicals.

Material Science

The structural properties of triazole derivatives make them interesting candidates for material science applications. They can be incorporated into polymers or used as ligands in coordination chemistry to develop materials with specific properties . The compound could potentially be used in the synthesis of novel materials.

Mécanisme D'action

Target of Action

It’s known that 1,2,4-triazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s known that 1,2,4-triazole derivatives can interact with their targets in a variety of ways, leading to different biological activities . This could suggest that 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives can affect a broad range of biochemical pathways , suggesting that this compound might have a similar effect.

Pharmacokinetics

The compound’s molecular weight (18960) and topological polar surface area (68) suggest that it might have good bioavailability .

Result of Action

It’s known that 1,2,4-triazole derivatives can suppress human cell lines in a dose-dependent manner , suggesting that this compound might have a similar effect.

Propriétés

IUPAC Name |

2-(5-chloro-1,2,4-triazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c1-2-4(5(11)12)10-6(7)8-3-9-10/h3-4H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLSNINBWBKJAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C(=NC=N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2865407.png)

![N-[2-Hydroxy-1-(2-methylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2865412.png)

![3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B2865413.png)

![9-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2865416.png)

![2-(benzylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2865417.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea](/img/structure/B2865421.png)

![3-butyl-8-(4-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2865422.png)